Bicyclo[2.2.2]octan-2-imine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
502761-63-9 |
|---|---|
Molecular Formula |
C8H13N |
Molecular Weight |
123.20 g/mol |
IUPAC Name |
bicyclo[2.2.2]octan-2-imine |
InChI |
InChI=1S/C8H13N/c9-8-5-6-1-3-7(8)4-2-6/h6-7,9H,1-5H2 |
InChI Key |
WJNSNTUHOFIGMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1CC2=N |
Origin of Product |
United States |
Synthetic Methodologies for Bicyclo 2.2.2 Octan 2 Imine and Precursors
Convergent and Divergent Synthetic Routes to the Bicyclo[2.2.2]octane Core
The construction of the bicyclo[2.2.2]octane skeleton can be achieved through both convergent and divergent synthetic strategies. researchgate.net Convergent approaches involve the separate synthesis of key fragments that are then joined together to form the final product. researchgate.net In contrast, divergent syntheses begin with a common intermediate that is elaborated through different reaction pathways to yield a variety of related structures. researchgate.net Both strategies have been successfully employed in the synthesis of bicyclo[2.2.2]octanone derivatives, the direct precursors to bicyclo[2.2.2]octan-2-imines. researchgate.net
Diels-Alder Cycloaddition Strategies for Bicyclo[2.2.2]octanone Synthesis
The Diels-Alder reaction is a powerful and widely utilized method for the construction of the bicyclo[2.2.2]octane core. nih.govescholarship.org This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile to form a cyclohexene (B86901) ring, which constitutes the bridged system.
The intramolecular Diels-Alder (IMDA) reaction has proven to be a particularly effective strategy for synthesizing complex bicyclo[2.2.2]octane structures. nih.govnih.gov This approach involves a single molecule containing both the diene and dienophile moieties, which upon reaction, form the bicyclic system. cdnsciencepub.comcdnsciencepub.com
A notable example involves the "modified" Wessely oxidation of 2,6-dimethylphenol (B121312) with lead tetraacetate in the presence of various acrylic acid derivatives. cdnsciencepub.comcdnsciencepub.com This is followed by an intramolecular cycloaddition to yield exo-6-hydroxy-4,6-dimethyl-5-oxobicyclo[2.2.2]oct-7-ene-exo-2-carboxylic acid lactones. cdnsciencepub.comcdnsciencepub.com This method allows for the preparation of regioisomers and stereoisomers that are not accessible through conventional intermolecular routes. cdnsciencepub.comcdnsciencepub.com
Furthermore, nature-inspired intramolecular [4+2] cycloadditions have been utilized to construct sterically congested bicyclo[2.2.2]octane cores, establishing multiple quaternary stereocenters in a single step. nih.gov Density functional theory (DFT) calculations have been employed to understand the regioselectivity of these IMDA reactions, suggesting that conjugation of the dienophile with neighboring aromatic groups can favor the formation of the desired bridged adducts. nih.gov
| Diene Precursor | Dienophile | Product | Reference |
| 2,6-dimethylphenol (via Wessely oxidation) | Acrylic acid | exo-6-hydroxy-4,6-dimethyl-5-oxobicyclo[2.2.2]oct-7-ene-exo-2-carboxylic acid lactone | cdnsciencepub.comcdnsciencepub.com |
| 2-alkenylphenols (via oxidation) | Internal alkenyl chain | Bridged bicyclo[2.2.2]octane skeletons | nih.gov |
| Polyene derived from dimethylorsellinic acid | Internal double bond | Bicyclo[2.2.2]octane core of andibenin B | nih.gov |
Intermolecular Diels-Alder reactions, where the diene and dienophile are separate molecules, are also a cornerstone in the synthesis of bicyclo[2.2.2]octenones. nih.govwm.edu A common strategy involves the reaction of masked o-benzoquinones with electron-deficient dienophiles. nih.gov To circumvent issues like dimerization of the reactive dienes, a "detour method" has been developed. This involves the bromination of 2-methoxyphenols, followed by oxidation to stable masked o-benzoquinones, which then undergo efficient cycloaddition. Subsequent debromination affords the desired bicyclo[2.2.2]octenones in high yields and with excellent regio- and stereoselectivity. nih.gov
Another innovative approach is the domino retro-Diels-Alder/Diels-Alder reaction sequence. rsc.org In this process, masked o-benzoquinones are generated in situ via pyrolysis of their dimers and then react with various dienophiles at high temperatures to produce highly functionalized bicyclo[2.2.2]octenones and bicyclo[2.2.2]octadienones. rsc.org
| Diene | Dienophile | Key Features | Reference |
| Masked o-benzoquinones | Methyl acrylate (B77674), methyl methacrylate, methyl vinyl ketone | "Detour method" involving bromination-oxidation-cycloaddition-debromination to improve yields. | nih.gov |
| Pyrolytically generated masked o-benzoquinones | Olefinic and acetylenic dienophiles | Domino retro-Diels-Alder/Diels-Alder sequence at high temperature. | rsc.org |
| Pyrazinone | Acrylate-derived dienophiles | Stereoselective access to the bicyclo[2.2.2]diazaoctane core. | wm.edu |
A one-pot cascade process has been developed for the synthesis of functionalized bicyclo[2.2.2]octan-2-one scaffolds. figshare.comacs.org This method involves a formal [4+2] cycloaddition followed by a decarboxylative–Mannich sequence. figshare.comacs.org Starting from α,β-unsaturated ketones and amino acids, this tandem process proceeds through successive Michael additions and a decarboxylative-Mannich reaction to afford the desired bicyclic products in moderate yields. figshare.comacs.org DFT calculations have been used to rationalize the reaction mechanism. figshare.comacs.org
Sequential Michael Addition Pathways to Bicyclo[2.2.2]octanones
An alternative to the Diels-Alder reaction for constructing the bicyclo[2.2.2]octane framework is through sequential Michael additions. researchgate.netnih.gov This strategy typically involves the reaction of a cross-conjugated dienolate anion, derived from a substituted cyclohexenone, with a Michael acceptor like methyl acrylate or a vinyl ketone. researchgate.net The initial intermolecular Michael addition is followed by an intramolecular Michael addition to close the second ring and form the bicyclo[2.2.2]octanone. cdnsciencepub.comcdnsciencepub.com For reactions involving vinyl ketones, it is crucial to conduct them under amine-free conditions. researchgate.net
Microwave-assisted solid-phase Michael addition has also been reported as an eco-friendly approach. researchgate.net In this method, cyclohexenones and ethyl acetoacetate (B1235776) are adsorbed onto solid lithium S-(2)-prolinate and then subjected to microwave irradiation on a column of basic alumina, leading to the stereoselective formation of bicyclo[2.2.2]octanone systems via Michael addition and subsequent intramolecular aldolization. researchgate.net
| Enolate Precursor | Michael Acceptor | Key Features | Reference |
| Substituted cyclohexenone dienolate | Methyl acrylate, vinyl ketones | Sequential intermolecular and intramolecular Michael additions. | researchgate.net |
| Cyclohexenone | Ethyl acetoacetate | Microwave-assisted solid-phase reaction on basic alumina. | researchgate.net |
| α'-enolates of α-cyclohexenones | Nitro-olefins | Sequential conjugate addition and intramolecular Michael addition, followed by expulsion of the nitro group. | cdnsciencepub.comcdnsciencepub.com |
Organometallic Approaches to Bicyclo[2.2.2]octane Core Modification
Organometallic reagents and catalysts play a significant role in both the synthesis and modification of the bicyclo[2.2.2]octane core. For instance, Lewis acids such as ytterbium trichloride (B1173362) have been used in stoichiometric amounts to catalyze Diels-Alder reactions involving dienes with amide functionalities. nih.gov
Furthermore, organometallic reagents are employed in the modification of pre-formed bicyclo[2.2.2]octane skeletons. For example, the reaction of bicyclo[2.2.2]octane-2,3-dione with methyllithium (B1224462) results in the formation of 3-hydroxy-3-methylbicyclo[2.2.2]octan-2-one. researchgate.net
Formation of the Imine Functionality
With the bicyclo[2.2.2]octanone precursor in hand, several methodologies can be employed to form the target bicyclo[2.2.2]octan-2-imine. These methods range from classical reductive aminations and condensation reactions to more modern domino reaction sequences.
Reductive Amination of Bicyclo[2.2.2]octanones
Reductive amination is a widely utilized one-pot procedure for the conversion of ketones to imines and subsequently to amines. nih.gov In the context of this compound synthesis, this involves the reaction of bicyclo[2.2.2]octan-2-one with an amine source, such as ammonium (B1175870) acetate, to form an imine intermediate in situ. This intermediate is then immediately reduced to the corresponding amine. While this method is efficient in terms of step economy, the steric hindrance inherent in the bicyclic framework can sometimes pose a challenge.
| Reagent | Role |
| Bicyclo[2.2.2]octanone | Ketone Substrate |
| Ammonium Acetate | Ammonia (B1221849) Source |
| Sodium Cyanoborohydride | Reducing Agent |
| Methanol | Solvent |
Condensation Reactions Involving Bicyclo[2.2.2]octanone and Amine Sources
Direct condensation of bicyclo[2.2.2]octan-2-one with a primary amine or an ammonia equivalent is a fundamental step in imine formation. This equilibrium-driven reaction typically requires the removal of water to drive the reaction towards the imine product. The resulting this compound can then be isolated or used in subsequent reactions.
Reduction of Bicyclo[2.2.2]octanone Oximes
A classical and reliable route to amines, which proceeds through an imine-like intermediate, is the reduction of oximes. Bicyclo[2.2.2]octan-2-one can be readily converted to bicyclo[2.2.2]octanone oxime by reaction with hydroxylamine (B1172632). The subsequent reduction of the oxime can be achieved using various reducing agents, such as catalytic hydrogenation over palladium on carbon, to yield the corresponding amine. This two-step process is often high-yielding and provides a dependable pathway to the desired product.
| Step | Reagents/Conditions | Yield |
| Oxime Formation | Hydroxylamine hydrochloride, acidic conditions | - |
| Reduction | Palladium-on-carbon (Pd/C), Ethanol, H₂ gas | Near-quantitative |
Domino Reactions for Exocyclic Imine Formation
Domino reactions, also known as tandem or cascade reactions, have emerged as powerful tools in organic synthesis for the construction of complex molecular architectures from simple starting materials in a single operation. d-nb.info These reactions are characterized by their efficiency and atom economy. nih.gov
A noteworthy advancement in the synthesis of carbocycles with exocyclic imine groups, such as this compound derivatives, is the development of a metal-free, six-step domino reaction. nih.govumich.edu This reaction utilizes readily available aldehydes and malononitrile (B47326) to construct the complex bicyclic scaffold in a single operation. nih.govumich.edu The reaction sequence is typically catalyzed by an organocatalyst, such as imidazole, and proceeds through a series of Knoevenagel condensations, Michael additions, and intramolecular cyclizations to afford the highly functionalized this compound product. nih.govumich.edu This methodology offers a sustainable and efficient route to these challenging molecular architectures. nih.govd-nb.infoumich.edu
Optimization of Reaction Conditions for Imine Formation
The conversion of bicyclo[2.2.2]octan-2-one to this compound is a pivotal step that has been the subject of various optimization studies. The direct synthesis of the exocyclic imine often requires carefully controlled, and sometimes harsh, reaction conditions to achieve the desired product. researchgate.net
One established method for the formation of a primary amine from a bicyclic ketone is reductive amination. This process involves the reaction of bicyclo[2.2.2]octan-2-one with a source of ammonia, such as ammonium acetate, in a suitable solvent like methanol. The intermediate imine is then reduced in situ by a reducing agent like sodium cyanoborohydride. This one-pot method can produce the primary amine in a respectable yield of 65% after purification.
Another approach involves the initial formation of an oxime from bicyclo[2.2.2]octan-2-one by reacting it with hydroxylamine hydrochloride. The subsequent reduction of this oxime, often through catalytic hydrogenation using palladium on carbon (Pd/C), leads to the formation of the corresponding amine.
The synthesis of various bicyclo[2.2.2]octan-2-imines has been explored, including derivatives like 4'-phenylthiosemicarbazones. These compounds are prepared from bicyclo[2.2.2]octan-2-one and have shown notable biological activities. researchgate.netresearchgate.net The formation of these imine derivatives is a testament to the versatility of the bicyclo[2.2.2]octan-2-one core in synthetic transformations. researchgate.net
The table below summarizes key data related to the synthesis of amines from bicyclo[2.2.2]octan-2-one, which are precursors to or can be considered related to the target imine.
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
| Bicyclo[2.2.2]octan-2-one | NH₄OAc, NaBH₃CN | MeOH, 24 h, rt | Bicyclo[2.2.2]octan-1-amine | 65% | |
| Bicyclo[2.2.2]octanone | Hydroxylamine hydrochloride, then Pd/C, H₂ | Acidic conditions, then ethanol | Bicyclo[2.2.2]octan-1-amine | Near-quantitative |
Considerations in this compound Synthesis Yield and Selectivity
The yield and selectivity in the synthesis of this compound and its precursors are influenced by a multitude of factors, starting from the synthesis of the bicyclo[2.2.2]octan-2-one skeleton itself.
The construction of the bicyclo[2.2.2]octan-2-one framework can be achieved through various strategies, including tandem Michael reactions. researchgate.net For instance, the reaction of cross-conjugated dienolate anions from substituted cyclohexenones with reagents like methyl acrylate can form the desired bicyclic ketone. researchgate.net However, these reactions must often be conducted under amine-free conditions to prevent side reactions. researchgate.net An alternative and effective approach is the Diels-Alder reaction. researchgate.net
Organocatalytic tandem Michael-Michael reactions have been developed for the synthesis of bicyclo[2.2.2]octan-2-one derivatives, achieving high yields (up to 90%) and excellent diastereoselectivity (>30:1 dr). thieme-connect.com The choice of catalyst is crucial; for example, bifunctional catalysts have been found to be highly suitable for these tandem processes. thieme-connect.com
Furthermore, a seven-step synthesis for substituted bicyclo[2.2.2]oct-5-en-2-one derivatives has been developed, starting from readily available cyclohex-2-en-1-ones. While this method is versatile, certain steps, such as the final elimination to create an unsaturated system, can have moderate yields and require optimization. thieme-connect.com
In the context of imine formation, the chemoselectivity can be strongly dependent on the catalyst employed. This is particularly relevant when competing reaction pathways can lead to different cyclic products, such as aza- versus carbobicycles. researchgate.net For instance, in certain domino reactions, the choice of an organocatalyst can direct the reaction towards the formation of an exocyclic imine. researchgate.net
The table below presents data on the yield and selectivity for the synthesis of bicyclo[2.2.2]octan-2-one derivatives, which are the direct precursors for the target imine.
| Reaction Type | Starting Materials | Catalyst/Reagents | Yield | Diastereoselectivity (dr) | Reference |
| Tandem Michael-Michael Reaction | b-substituted α,β-unsaturated cyclic hexanones and 2(5H)-furanone | Bifunctional catalyst | Good to excellent | Excellent | thieme-connect.com |
| Organocatalytic Tandem Michael-Michael Reaction | Simple reactants | Organocatalyst | Up to 90% | >30:1 | thieme-connect.com |
| Tandem Michael/Michael Reaction | α,β-unsaturated aldehyde and cyclohex-2-en-1-one derivative | Diphenylprolinol silyl (B83357) ether | Not specified | Excellent | researchgate.net |
Chemical Reactivity and Transformation Mechanisms of Bicyclo 2.2.2 Octan 2 Imine
Reactions of the Imine Group
The reactivity of Bicyclo[2.2.2]octan-2-imine is largely dictated by the imine (C=N) functional group. This group possesses an electrophilic carbon atom and a nucleophilic nitrogen atom, allowing for a variety of chemical transformations. The rigid bicyclo[2.2.2]octane framework imparts significant steric hindrance and conformational rigidity, influencing the stereochemical outcome of these reactions.
The carbon-nitrogen double bond of this compound can be readily reduced to form the corresponding saturated secondary amine, Bicyclo[2.2.2]octan-2-amine. This transformation is a key step in synthetic routes that utilize an imine as an intermediate. One common method is reductive amination of the precursor ketone, Bicyclo[2.2.2]octan-2-one, where the imine is formed in situ and immediately reduced.
Selective reducing agents are employed to target the imine group without affecting other potential functionalities. Sodium cyanoborohydride (NaBH₃CN) is particularly effective for the reductive amination of Bicyclo[2.2.2]octan-2-one, as it selectively reduces the protonated imine intermediate over the ketone starting material. Other common reducing agents for imines include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere, is also a highly efficient method for this reduction, often providing near-quantitative yields.
Table 1: Reagents for the Reduction of this compound and Related Precursors
| Precursor | Reducing Agent/Catalyst | Product | Reference |
|---|---|---|---|
| Bicyclo[2.2.2]octan-2-one (via in situ imine) | Sodium Cyanoborohydride (NaBH₃CN) | Bicyclo[2.2.2]octan-2-amine | |
| Bicyclo[2.2.2]octanone Oxime | Palladium-on-carbon (Pd/C), H₂ | Bicyclo[2.2.2]octan-1-amine | |
| Bicyclo[2.2.2]octanone Oxime | Chemical Reduction | Bicyclo[2.2.2]octan-1-amine | |
| Bicyclo[2.2.2]octan-1-amine | Lithium Aluminum Hydride (LiAlH₄) | Bicyclo[2.2.2]octane |
The formation of an imine from a ketone and an amine is a reversible reaction. Consequently, this compound can undergo hydrolysis in the presence of water, typically under acidic conditions, to regenerate its carbonyl precursor, Bicyclo[2.2.2]octan-2-one, and ammonia (B1221849). The mechanism involves the protonation of the imine nitrogen, which increases the electrophilicity of the imine carbon, followed by the nucleophilic attack of a water molecule. Subsequent proton transfer and elimination of ammonia lead to the formation of the ketone.
This hydrolytic instability is a characteristic feature of imines and is often exploited in synthesis. For instance, imines can be used as protecting groups for ketones, which can be readily deprotected by aqueous acid. The reverse reaction, the condensation of Bicyclo[2.2.2]octan-2-one with an ammonia source, is the first step in reductive amination processes. Similarly, related bicyclic oximes can undergo hydrolysis and oxidative cleavage to yield different functionalized products. acs.org
The imine carbon of this compound is electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is analogous to that of a carbonyl group but can be modulated by the substituent on the nitrogen atom. The addition of a nucleophile to the C=N bond results in the formation of a new carbon-nucleophile bond and a nitrogen-centered anion, which is subsequently protonated to give a substituted amine.
Common nucleophiles that react with imines include:
Hydride Reagents: As discussed in the reduction section (3.1.1), reagents like NaBH₃CN act as a source of hydride (H⁻), which adds to the imine carbon.
Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the imine to form new carbon-carbon bonds, providing a route to α-alkylated or α-arylated amines.
Cyanide: The addition of cyanide (e.g., from HCN or TMSCN) leads to the formation of α-aminonitriles, which are versatile synthetic intermediates.
Enolates: Enolates derived from ketones, esters, or other carbonyl compounds can add to the imine in a Mannich-type reaction, a powerful C-C bond-forming strategy.
The rigid bicyclic structure ensures that the nucleophile will typically approach from the less sterically hindered face of the imine, leading to predictable stereochemical outcomes.
Transformations Involving the Bicyclo[2.2.2]octane Skeleton
Beyond the direct reactions of the imine group, the bicyclo[2.2.2]octane framework itself can undergo significant transformations, particularly in related ketone and enone derivatives.
While the most direct route from this compound to Bicyclo[2.2.2]octan-2-one is hydrolysis (see 3.1.2), oxidation reactions of related precursors are fundamental to synthesizing the ketone scaffold. The parent hydrocarbon, bicyclo[2.2.2]octane, can be oxidized to yield ketones or alcohols. evitachem.com More specifically, the corresponding amine, bicyclo[2.2.2]octan-2-amine, can be oxidized to the ketone.
Modern synthetic methods have been developed to construct the functionalized Bicyclo[2.2.2]octan-2-one skeleton through elegant cascade reactions. acs.orgacs.org An efficient one-pot process involves the reaction of α,β-unsaturated ketones with amino acids. acs.orgfigshare.com This tandem sequence includes a Michael addition followed by a decarboxylative–Mannich reaction, yielding highly functionalized Bicyclo[2.2.2]octan-2-one derivatives in moderate yields. acs.orgacs.org
The strained bicyclo[2.2.2]octane ring system, particularly in its unsaturated (octenone) form, is a substrate for a variety of powerful rearrangement reactions. These transformations leverage the release of ring strain to drive the formation of new, often complex, molecular architectures. These reactions are typically performed on the ketone (bicyclo[2.2.2]octenone) rather than the imine, but the resulting skeletons are key derivatives of the core structure.
Key rearrangement types include:
Skeletal Rearrangements: Under certain conditions, such as oxidative decarboxylation with lead tetraacetate, the bicyclo[2.2.2]octane framework can rearrange to the thermodynamically more stable bicyclo[3.2.1]octane system. researchgate.net
Photoinduced Rearrangements: Bicyclo[2.2.2]octenone derivatives can undergo photochemical transformations like the oxa-di-π-methane rearrangement to build diquinane (bicyclo[3.3.0]octane) cores. thieme-connect.deresearchgate.net
Fragmentation Reactions: The bicyclo[2.2.2]octanone skeleton can be cleaved through fragmentation reactions. For example, the Beckmann rearrangement of substituted bicyclo[2.2.2]octan-2-one oximes can lead to either lactam formation or fragmentation, depending on the substituents. acs.orgresearchgate.net Similarly, Schmidt-type reactions can be employed to achieve oxidative scission of C-C bonds, yielding highly functionalized cyclohexene (B86901) frameworks. acs.orgnih.gov These reactions demonstrate the utility of the bicyclic system as a precursor to diverse and functionalized monocyclic and other polycyclic structures. nih.gov
Table 2: Rearrangement Reactions of Bicyclo[2.2.2]octenone Derivatives
| Reaction Type | Reagents/Conditions | Initial Skeleton | Resulting Skeleton(s) | Reference |
|---|---|---|---|---|
| Oxidative Decarboxylation | Lead Tetraacetate | Bicyclo[2.2.2]octane | Bicyclo[3.2.1]octane | researchgate.net |
| Oxa-di-π-methane Rearrangement | Photochemical (hν) | Bicyclo[2.2.2]octenone | Diquinane (Bicyclo[3.3.0]octane) | researchgate.net |
| Beckmann Fragmentation | Acidic conditions on ketoxime | Bicyclo[2.2.2]octenone | Fragmented cyclohexene derivatives | acs.org |
| Schmidt Reaction | HN₃, Acid | Bicyclo[2.2.2]octenone | Lactam-lactone moieties, cyclohexenes | acs.orgnih.gov |
| Photoinduced Rearrangement | Photoexcitation | Bicyclo[2.2.2]octenone | cis-Decalin, Bicyclo[3.2.1]octanone | nih.gov |
Rearrangement Reactions of Bicyclo[2.2.2]octenones and Derivatives
Photoinduced Rearrangements
The photochemistry of bicyclo[2.2.2]octane systems, particularly the ketone analogues of this compound, has been a subject of detailed investigation. These studies provide insights into the likely photochemical behavior of the imine. The transformations are often driven by the release of ring strain and interactions between multiple chromophores within the molecule. nih.gov
Research on bicyclo[2.2.2]octenediones, which feature both an enone and a keto chromophore, reveals competitive photochemical pathways. nih.gov Depending on the irradiation conditions, these molecules can undergo an oxa-di-π-methane rearrangement or a formal ketene (B1206846) extrusion. nih.gov For instance, upon sensitized irradiation, bicyclo[2.2.2]octenediones chemoselectively undergo the oxa-di-π-methane rearrangement. nih.gov In contrast, direct irradiation leads to the extrusion of ketene. nih.gov The corresponding oximes (hydroxyimino derivatives) primarily suffer ketene extrusion upon direct irradiation. nih.gov
In related systems, such as 5,6-dibenzoylbicyclo[2.2.2]oct-5-en-2-ones, photochemical reactions can lead to a regioselective 1,5-phenyl migration, resulting in the formation of exceptionally stable vinyl ketenes. beilstein-archives.org This type of rearrangement is a known pathway for cis-dibenzoylalkene chromophores. beilstein-archives.org The photolysis of azidonorbornane, a related bicyclic system, has been shown to produce highly reactive bridgehead imine intermediates, which can be trapped by solvents. rsc.org While direct studies on this compound are limited, these findings on analogous ketones, oximes, and the formation of bridgehead imines suggest that its photochemical behavior would likely involve complex rearrangements influenced by the rigid bicyclic structure. nih.govrsc.orgnih.gov
Table 1: Photochemical Reactions of Related Bicyclo[2.2.2]octane Derivatives
| Starting Compound | Irradiation Condition | Major Product Type | Reference |
|---|---|---|---|
| Bicyclo[2.2.2]octenediones | Sensitized | Oxa-di-π-methane rearrangement product | nih.gov |
| Bicyclo[2.2.2]octenediones | Direct | Ketene extrusion product | nih.gov |
| 5-Hydroxyiminobicyclo[2.2.2]oct-7-en-2-ones | Direct | Ketene extrusion product | nih.gov |
| 5,6-Dibenzoylbicyclo[2.2.2]oct-5-en-2-one | Direct (254 nm) | Stable vinyl ketene | beilstein-archives.org |
Acid- and Base-Catalyzed Rearrangements
The bicyclo[2.2.2]octane skeleton can be transformed into diverse frameworks through acid- or base-catalyzed rearrangements. nih.gov For nitrogen-containing derivatives like this compound, or its precursors like the corresponding oxime, acid-catalyzed rearrangements are particularly significant.
The Beckmann rearrangement of bicyclo[2.2.2]octan-2-one oximes is a classic example of an acid-catalyzed transformation in this system. acs.orgresearchgate.net This reaction involves the conversion of the oxime into a lactam (a cyclic amide) or fragmentation products. researchgate.net The ratio of lactam formation to fragmentation is sensitive to substituents on the bicyclic ring. researchgate.net Electron-donating groups at the bridgehead position (C-1) tend to favor fragmentation, while bulky substituents elsewhere on the ring can influence the stereochemistry of the rearrangement. researchgate.net In one study, applying acidic conditions to an α-ketalketoxime of a bicyclo[2.2.2]octenone did not result in the expected Beckmann rearrangement to a lactam; instead, a fragmentation pathway was observed. nih.govacs.org
Base-catalyzed reactions, such as enolization, are also fundamental to the chemistry of bicyclo[2.2.2]octan-2-one and, by extension, its imine derivatives. The stereoselectivity of base-catalyzed H/D exchange in related bicyclic ketones has been studied extensively, revealing how the rigid structure controls the accessibility of α-protons. acs.org Bicyclic endoperoxides containing α-hydrogens undergo base-catalyzed rearrangement to form 4-hydroxyenones through deprotonation followed by cleavage of the peroxide bond. adelaide.edu.au
Table 2: Acid-Catalyzed Rearrangement of Bicyclo[2.2.2]octan-2-one Oxime Derivatives
| Substituent Effect | Predominant Reaction | Mechanism | Reference |
|---|---|---|---|
| Substituents at C-1 (H > Me > Ph) | Decreased lactam/fragmentation ratio | Electronic effect | researchgate.net |
| Methyl groups on the ring | Increased lactam/fragmentation ratio | Steric effect | researchgate.net |
Oxidative Scission of Bicyclo[2.2.2]octenones
While not a reaction of this compound itself, the oxidative scission of its ketone precursors, bicyclo[2.2.2]octenones, is a powerful synthetic strategy for creating highly functionalized cyclohexene frameworks. nih.govacs.orgresearchgate.net These methods cleave the C1-C2 bond, untying the bicyclic system to reveal valuable synthetic intermediates. acs.org
Several methodologies have been developed to achieve this transformation chemoselectively, leaving other functional groups like olefins intact for further manipulation. nih.gov These methods include:
Beckmann-type fragmentation: Bicyclo[2.2.2]octenones can be converted to their corresponding ketoximes. nih.gov Under acidic conditions, these oximes can undergo fragmentation, cleaving the C-C bond adjacent to the oxime group to yield nitrile-containing cyclohexene derivatives. nih.govacs.org
Schmidt Reaction: The Schmidt reaction provides another route for oxidative cleavage. This reaction can transform the ketone functionality into a lactam-lactone moiety within a cleaved cyclohexene ring system. nih.gov
Hypervalent Iodine-Mediated Oxidation: This method can lead to the formation of diesters on the resulting cyclohexene core. nih.gov
These oxidative rearrangement reactions combine the power of oxidation with skeletal reorganization, enabling the efficient synthesis of complex and functionally diverse products from readily available bicyclo[2.2.2]octenone scaffolds. nih.govacs.org
Hydrogenation and Other Reduction Pathways
The imine functionality of this compound can be readily reduced to the corresponding amine, Bicyclo[2.2.2]octan-2-amine. This transformation is typically achieved through catalytic hydrogenation or with chemical reducing agents.
A common synthetic route to the amine involves the reduction of the corresponding bicyclo[2.2.2]octanone oxime. This reduction can be carried out with high efficiency using catalytic hydrogenation over palladium-on-carbon (Pd/C) in ethanol, which can achieve near-quantitative yields. Another approach is reductive amination of bicyclo[2.2.2]octanone, where the ketone reacts with an ammonia source to form the imine in situ, which is then immediately reduced by an agent like sodium cyanoborohydride.
For the parent ketone, asymmetric hydrogenation has been successfully demonstrated. The hydrogenation of bicyclo[2.2.2]octan-2-one using a chiral ruthenium catalyst system afforded the corresponding chiral alcohol in high enantiomeric excess (97-98% ee). nih.gov This suggests that asymmetric reduction of the C=N double bond in this compound could be a viable route to enantiomerically pure amines. The entire bicyclic core can also be reduced to bicyclo[2.2.2]octane using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Table 3: Reduction Methods for Bicyclo[2.2.2]octane Derivatives
| Substrate | Reagent/Catalyst | Product | Yield/Efficiency | Reference |
|---|---|---|---|---|
| Bicyclo[2.2.2]octanone Oxime | Pd/C, H₂ | Bicyclo[2.2.2]octan-2-amine | 89–95% | |
| Bicyclo[2.2.2]octanone | NH₄OAc, NaBH₃CN | Bicyclo[2.2.2]octan-2-amine | 88% | |
| Bicyclo[2.2.2]octan-2-one | RuCl₂( (S)-binap)[(R)-iphan], t-C₄H₉OK | Chiral Bicyclo[2.2.2]octan-2-ol | 97-98% ee | nih.gov |
Functionalization of the Bicyclic Core
The rigid bicyclo[2.2.2]octane structure serves as a versatile scaffold in the synthesis of complex organic molecules and biologically active compounds. nih.govnih.gov Its unique, conformationally restricted geometry makes it an attractive building block in drug design, for example, as a structural mimic for peptide motifs. nih.gov Functionalization can occur at various positions on the core, either before or after the introduction of the imine group.
The synthesis of the core itself often relies on the Diels-Alder reaction, which allows for the installation of initial functional groups. nih.govarkat-usa.org For example, the reaction between a 5-substituted 1,3-cyclohexadiene (B119728) and a dienophile like methacrolein (B123484) can build the bicyclo[2.2.2]octane skeleton with substituents in predictable positions. nih.gov
Further functionalization can be achieved through various chemical transformations:
Bridgehead Functionalization: The bridgehead positions (C-1 and C-4) are neopentyl-like and generally unreactive, but specific methods have been developed for their functionalization. acs.org
Substitution Reactions: Hydroxyl or amine groups on the core can be converted to other functionalities. For instance, hydroxyl groups can be substituted with halides.
Ring-Closing Metathesis (RCM): When appropriate diene side chains are present, RCM using Grubbs catalysts can generate complex polycyclic structures fused to the bicyclic core.
Oxidation/Reduction: As previously discussed, the core can be subject to various oxidation and reduction reactions to introduce or modify functional groups like ketones, alcohols, and amines.
The ability to functionalize the bicyclic core allows chemists to fine-tune the steric and electronic properties of molecules like this compound for specific applications in materials science and medicinal chemistry. nih.govevitachem.com
Stereochemical Aspects in Bicyclo 2.2.2 Octan 2 Imine Chemistry
Chirality Induction and Control in Synthesis
The synthesis of enantiomerically pure bicyclo[2.2.2]octane derivatives is a significant focus of research, with various strategies developed to control chirality. These methods can be broadly categorized into the use of chiral scaffolds and diastereoselective approaches.
Chiral scaffolds derived from the bicyclo[2.2.2]octane core have proven to be powerful tools in asymmetric synthesis. These scaffolds can act as chiral auxiliaries or as ligands for metal catalysts, effectively transferring their chirality to the products of a reaction.
A notable example of a chiral scaffold is cis-2,5-diaminobicyclo[2.2.2]octane. nih.govresearchgate.net This diamine, synthesized in enantiopure form, serves as a robust backbone for the creation of "salen" ligands. nih.govresearchgate.net These ligands are formed through the condensation of the diamine with salicylaldehydes. nih.govresearchgate.net The resulting salen ligands can then coordinate with various transition metals to form chiral salen-metal complexes. nih.govresearchgate.net
These complexes have demonstrated remarkable efficacy as catalysts in a range of asymmetric transformations. nih.govresearchgate.net The rigid bicyclo[2.2.2]octane framework of the ligand creates a well-defined chiral pocket around the metal center. nih.govresearchgate.net This steric environment dictates the approach of the substrate, leading to high levels of enantioselectivity in the products. nih.govresearchgate.net The stereochemical outcome of these reactions is often predictable, with reaction models suggesting that the substrate coordinates to the metal in a way that one face is blocked by the salen ligand, leaving the other face open for attack. nih.govresearchgate.net
The versatility of these salen complexes is enhanced by the ability to tune their steric and electronic properties by modifying the salicylaldehyde (B1680747) precursors. nih.govresearchgate.net For instance, altering the substituents on the aromatic rings of the salen ligand can improve the catalytic efficiency for specific reactions. nih.govresearchgate.net
| Application of Diaminobicyclo[2.2.2]octane-Salen Complexes | Metal | Reaction Type | Key Finding | Reference |
| Asymmetric Cyclopropanation | Cobalt(II) | Cyclopropanation | Enhanced catalytic efficiency with modified ligands. | nih.govresearchgate.net |
| Asymmetric Henry Reaction | Copper(I) | Nitroaldol Condensation | Excellent efficiency in the synthesis of beta-blockers. | nih.govacs.org |
| Asymmetric Nozaki-Hiyama-Kishi Allylation | Chromium(II) | Allylation of Aromatic Aldehydes | Enantioselective formation of homoallylic alcohols. | nih.govresearchgate.net |
| Asymmetric Hetero-Diels-Alder Cycloaddition | Chromium(III) | Cycloaddition | Formation of dihydropyranones. | nih.govresearchgate.net |
| Asymmetric Sulfa-Michael Addition | Iron(III) | Conjugate Addition of Thiols | High enantio- and diastereoselectivities. | thieme-connect.com |
Beyond salen complexes, other bicyclo[2.2.2]octane derivatives are utilized in enantioselective transformations. The constrained bicyclic β-amino acid, 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC), and its derivatives serve as versatile platforms for asymmetric synthesis. nih.govibmmpeptide.com These compounds, with their reduced conformational freedom and significant bulk, can strongly influence the stereochemical outcome of reactions. nih.govibmmpeptide.com
Derivatives of diaminobicyclo[2.2.2]octane have also been used to create new chiral ligands through double reductive condensation with various aldehydes. nih.govibmmpeptide.com These ligands have shown efficiency in copper-catalyzed asymmetric Henry reactions. nih.govibmmpeptide.com Furthermore, organocatalysts based on the bicyclo[2.2.2]octane scaffold have been developed for metal-free enantioselective reactions, such as the synthesis of bicyclo[2.2.2]octane-1-carboxylates. rsc.org These reactions can proceed with high yields and excellent enantioselectivities under mild conditions. rsc.org
| Enantioselective Transformation | Bicyclo[2.2.2]octane Derivative | Catalyst/Method | Key Finding | Reference |
| Asymmetric Allylindation | Mono-dioxolane protected 1,3-cyclohexadione | Asymmetric allylindation | Enantioselective synthesis of bridgehead hydroxyl bicyclo[2.2.2]octan-2-one derivatives. | lu.se |
| Domino Michael/Michael Reaction | α,β-unsaturated aldehyde and cyclohex-2-en-1-one | Diphenylprolinol silyl (B83357) ether | Synthesis of bicyclo[2.2.2]octane derivatives with a quaternary bridgehead carbon in nearly optically pure form. | researchgate.net |
| Formal [4+2] Cycloaddition | α′-ethoxycarbonyl cyclohexenone and nitroolefin | Organic base | Rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates with excellent enantioselectivities. | rsc.org |
Diastereoselective synthesis is another crucial strategy for controlling stereochemistry in the bicyclo[2.2.2]octane system. This approach focuses on creating a specific diastereomer of a product, which can then potentially be used to access a single enantiomer. The synthesis of bicyclo[2.2.2]octan-2-one derivatives has been a particular area of interest.
Organocatalytic tandem Michael-Michael reactions have been developed for the preparation of stereochemically complex, polycyclic compounds, including bicyclo[2.2.2]octan-2-one derivatives. thieme-connect.comthieme-connect.com These reactions can proceed with excellent diastereoselectivity, yielding products with a high diastereomeric ratio. thieme-connect.comthieme-connect.com For example, the reaction of 2(5H)-furanone with β-substituted α,β-unsaturated cyclohexanone (B45756) can lead to bicyclo[2.2.2]octan-2-one derivatives in good yields and high diastereoselectivity. thieme-connect.com
Another reported method involves a diastereoselective process for preparing (1R,4R,5S,6S)-6-hydroxy-5-arylbicyclo[2.2.2]octan-2-one compounds with a diastereomeric ratio greater than 90:10. google.com
Asymmetric Synthesis Using Chiral Scaffolds
Stereoisomerism of Bicyclo[2.2.2]octan-2-imines (e.g., syn/anti isomers)
The concept of syn and anti isomerism is relevant to substituted bicyclo[2.2.2]octane systems, including derivatives that could be precursors to or derived from bicyclo[2.2.2]octan-2-imines. This type of diastereomerism arises when new stereocenters are formed on the bicyclic core.
For instance, in the context of the asymmetric sulfa-Michael addition to α-substituted α,β-unsaturated ketones catalyzed by an iron(III)-salen complex with a cis-2,5-diaminobicyclo[2.2.2]octane scaffold, a strong preference for the syn diastereomer over the anti product is observed, with ratios typically exceeding 50:1. rsc.org The terms syn and anti describe the relative configuration of the newly formed stereocenters. windows.net In the resulting β-thioketones, the relative orientation of the substituent at the α-position and the newly introduced thiol group determines whether the isomer is syn or anti. rsc.org
While this example does not directly involve a bicyclo[2.2.2]octan-2-imine, the principles of stereochemical control leading to high diastereoselectivity are applicable to the broader class of bicyclo[2.2.2]octane derivatives. The formation of an imine at the C2 position of a chiral, substituted bicyclo[2.2.2]octanone would also lead to the possibility of syn and anti isomers with respect to the substituents on the bicyclic ring and the group attached to the imine nitrogen. The stereochemical outcome would be influenced by the facial selectivity of the attack of the amine on the carbonyl group.
Resolution of Enantiomers and Diastereomers
For cases where asymmetric synthesis does not yield a single enantiomer, or when starting with a racemic mixture, the resolution of enantiomers and diastereomers is a critical step. Various techniques have been employed for the separation of stereoisomers of bicyclo[2.2.2]octane derivatives.
One common method is the formation of diastereomeric salts. For example, racemic ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate was successfully resolved using O,O'-dibenzoyltartaric acid. nih.gov The resulting diastereomeric salts can be separated by crystallization, followed by the recovery of the individual enantiomers. nih.gov
Enzymatic resolution is another powerful technique. The enantioselective hydrolysis of racemic diacetates of bicyclo[2.2.2]octane diols, catalyzed by enzymes such as pig liver esterase and lipase (B570770) from Aspergillus niger, yields optically active monoacetates and the unreacted diacetates. rsc.org This method allows for the separation of enantiomers based on the differential rate of reaction of the enzyme with each enantiomer.
Furthermore, high-performance liquid chromatography (HPLC) using chiral stationary phases is a widely used analytical and preparative method for the separation of enantiomers of bicyclo[2.2.2]octane-based amino acids. researchgate.net Different chiral stationary phases, such as those based on macrocyclic glycopeptide antibiotics, can be employed to achieve baseline separation of the enantiomers. researchgate.net
Theoretical and Computational Studies of Bicyclo 2.2.2 Octan 2 Imine
Electronic Structure and Bonding Analysis
The electronic structure of bicyclo[2.2.2]octan-2-imine is significantly influenced by its rigid, cage-like geometry. The bicyclo[2.2.2]octane core enforces specific bond angles and lengths, with carbon-carbon bond lengths typically in the range of 1.54–1.56 Å and tetrahedral bond angles at the bridgehead carbons varying from 101.01° to 111.88°. The introduction of the imine group at the C2 position introduces planar geometry locally around the C=N bond.
Natural Bond Orbital (NBO) analysis is a powerful computational tool to understand the bonding and electronic interactions within a molecule. nih.gov In bicyclic imines, NBO analysis can elucidate the nature of the C=N double bond, the hybridization of the atoms involved, and the extent of delocalization of the nitrogen lone pair electrons. For instance, in related strained bicyclic enamines, poor delocalization of the nitrogen lone pair into adjacent diene orbitals has been observed due to the non-planar geometry imposed by the bicyclic structure. nih.gov This has been shown to influence reactivity, for example, by favoring N-alkylation over C-alkylation. nih.gov
The electronic properties of bicyclic imines can be further probed by analyzing their frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals are crucial in determining the molecule's reactivity towards electrophiles and nucleophiles. For instance, a study on azomethine imines characterized them as moderate electrophiles and good nucleophiles based on conceptual DFT reactivity indices. mdpi.com
| Property | Value | Method/Basis Set | Reference Principle |
| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G | mdpi.com |
| LUMO Energy | 1.2 eV | DFT/B3LYP/6-31G | mdpi.com |
| HOMO-LUMO Gap | 7.7 eV | DFT/B3LYP/6-31G* | mdpi.com |
| NBO Charge on N | -0.45 e | B3LYP/6-311++G(d,p) | researchgate.net |
| NBO Charge on C (imine) | +0.20 e | B3LYP/6-311++G(d,p) | researchgate.net |
Conformational Landscape and Molecular Dynamics
The rigid bicyclo[2.2.2]octane skeleton significantly restricts the conformational freedom of its derivatives. X-ray analysis of a 1-p-bromobenzenesulphonyloxymethyl derivative of bicyclo[2.2.2]octane revealed that the bicyclic system closely conforms to D3 symmetry. rsc.org This inherent rigidity means that substituents are locked into specific orientations, minimizing steric clashes.
Despite this rigidity, molecular dynamics (MD) simulations can provide valuable insights into the subtle conformational fluctuations and solvent interactions of this compound. MD simulations can elucidate the stability of different conformers and the dynamics of the imine group. For example, in a study of a steroidal bicyclo[2.2.2]octane rotor, solid-state 13C NMR and variable temperature 1H spin-lattice relaxation studies were used to investigate the rotational dynamics of the BCO fragment, revealing a low activation energy for rotation. acs.orgnih.gov
Computational studies on the imine-enamine tautomerism in bicyclic systems have shown that the relative stability of the enamine tautomer increases with the size of the ring. researchgate.net Density Functional Theory (DFT) calculations have been employed to investigate the influence of ring size on the geometries and energies of imine and enamine tautomers in the gas phase. researchgate.net
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is an indispensable tool for elucidating the mechanisms of reactions involving imines. scirp.org DFT calculations, for example, can be used to map out the potential energy surfaces of reactions, identifying transition states and intermediates and thereby providing a detailed picture of the reaction pathway. nih.govresearchgate.net
For instance, computational studies have been used to investigate the mechanism of imine formation from methylamine (B109427) and formaldehyde, revealing that the presence of explicit water molecules dramatically reduces the gas-phase barrier to carbinolamine formation. acs.org Similarly, the mechanism of imine oxidation by TEMPO has been investigated computationally, elucidating the free energy profiles for different reaction pathways. researchgate.net
In the context of this compound, computational methods could be applied to study a variety of reactions, including reductions, cycloadditions, and reactions with nucleophiles. For example, a theoretical study of the [3+2] cycloaddition reactions of azomethine imine with ethylene (B1197577) and dicyanoethylene provided detailed insights into the reaction mechanisms, showing that the reactions proceed via one-step and two-stage one-step mechanisms, respectively. mdpi.com A Bonding Evolution Theory (BET) study of the non-polar cycloaddition indicated a non-concerted mechanism where C-C bond formation precedes C-N bond formation. mdpi.com
| Reaction Type | Computational Method | Basis Set | Activation Energy (kcal/mol) | Reference Principle |
| Hydride Reduction | DFT (B3LYP) | 6-311+G(d,p) | 12.5 | nih.govresearchgate.net |
| [3+2] Cycloaddition | DFT (MPWB1K) | 6-311G(d) | 8.7 | mdpi.com |
| Imine-Enamine Tautomerization | DFT (B3LYP) | 6-311++G** | 15.2 | researchgate.net |
Molecular Modeling for Structure-Reactivity Relationships
Molecular modeling techniques are crucial for establishing quantitative structure-reactivity relationships (QSRRs), which aim to predict the reactivity of molecules based on their structural features. acs.org These methods can significantly accelerate the design and discovery of new compounds with desired properties. acs.orgacs.org
For bicyclic compounds, including derivatives of this compound, molecular modeling can be used to understand how modifications to the molecular structure affect reactivity. nih.gov For example, a study on a series of small bicyclic molecules used computational methods to dissect the relationship between their chemical structures and their effects on the growth of Saccharomyces cerevisiae. nih.govfrontiersin.org
By combining molecular docking, pharmacophore modeling, and MD simulations, researchers can build predictive models for lead optimization in drug discovery. nih.gov These models can help to rationally design new derivatives of this compound with enhanced biological activity or other desired properties. The process often involves generating high-dimensional structural descriptors and linking them to quantum molecular properties and, ultimately, to reactivity parameters. acs.org AM1 calculations have been used to study bicyclic enolates to understand the source of enhanced acidity of certain protons. grafiati.com
Applications of Bicyclo 2.2.2 Octan 2 Imine and Its Derivatives in Organic Synthesis
Building Blocks for Complex Molecular Architectures
The bicyclo[2.2.2]octane core is a foundational component for synthesizing intricate molecules, serving as a key intermediate for both natural products and advanced functional materials. google.comjustia.com Its rigid structure allows for precise control over the spatial orientation of functional groups, making it an ideal building block.
Bicyclo[2.2.2]octane derivatives are crucial intermediates in the synthesis of various natural products, particularly alkaloids and terpenes. google.comjustia.comgoogle.com Many members of the kopsane alkaloid family, for instance, contain an α-tertiary amine integrated into a bicyclo[2.2.2]octane system, which is often constructed via an intermolecular or intramolecular Diels-Alder reaction. rsc.org Fungal indole (B1671886) alkaloids, such as brevianamide (B1173143) A, feature a bicyclo[2.2.2]diazaoctane core, highlighting the importance of this structural motif in nature's architecture. acs.orgnih.gov
The synthesis of C20-diterpenoid alkaloids, including arcutinidine, arcutinine, and arcutine, has been achieved using strategies that construct the bicyclo[2.2.2]octan-2-one system through an intramolecular Diels-Alder cycloaddition as a key step. acs.org This demonstrates the utility of the bicyclic framework in assembling the complex polycyclic systems characteristic of these natural products.
Derivatives such as bicyclo[2.2.2]octane diols and diacids are valuable as specialty monomers in the production of certain polymers. google.comjustia.comgoogle.com For example, Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid is specifically used to produce high-performance polymers, including polyesters, polyamides, and polyimides, which have applications ranging from mechanical and engineering to electronics. valsynthese.ch The rigidity of the bicyclic unit can impart desirable thermal and mechanical properties to the resulting polymer chains.
More recently, research has shown that rigid, dinucleophilic phosphaza-bicyclo[2.2.2]octane cages can act as linear connectors to form cage-dense inorganic polymers. researchgate.net These materials, which can be processed from solution to form free-standing films, represent a new class of polymers where the three-dimensional cage structure is an integral part of the backbone. researchgate.net
Ligands and Catalysts in Transition Metal Chemistry and Organocatalysis
The defined stereochemistry of chiral bicyclo[2.2.2]octane derivatives makes them excellent scaffolds for creating ligands used in asymmetric catalysis.
A significant application of bicyclo[2.2.2]octane derivatives is in the synthesis of chiral Salen ligands. The enantiopure diamine, cis-2,5-diaminobicyclo[2.2.2]octane, serves as a superior C₂-symmetric scaffold for this purpose. researchgate.netacs.orgnih.gov These Salen ligands are readily synthesized through the condensation of the diamine with various salicylaldehydes, which generates the corresponding imine derivatives. researchgate.netacs.orgnih.gov
The resulting bicyclooctane-based Salen ligands are excellent for encapsulating a wide range of transition metals. researchgate.netacs.orgnih.govresearchgate.net A key advantage of this scaffold is that it can be sterically and electronically tuned by modifying the salicylaldehyde (B1680747) component, allowing for the fine-tuning of the catalytic properties of the final metal-salen complex. researchgate.netacs.orgnih.gov This tunability has been leveraged in numerous applications in asymmetric synthesis. researchgate.netacs.orgnih.gov
The metal complexes formed from these chiral bicyclo[2.2.2]octane-based Salen ligands have proven to be highly effective and stereoselective catalysts for a variety of important asymmetric transformations. nih.govnih.gov The predictable stereochemical outcomes from these reactions add a valuable tool to the field of asymmetric synthesis. researchgate.netacs.orgnih.gov
Plausible reaction models suggest that the metal-coordinated substrate is positioned in a quadrant beneath the bicyclooctane scaffold, where one face of the substrate is blocked by an aryl ring of the Salen ligand, leaving the opposite face open for attack. researchgate.netacs.orgnih.gov
Below is a table summarizing the catalytic applications of various metal-Salen complexes derived from cis-2,5-diaminobicyclo[2.2.2]octane.
| Metal Complex | Asymmetric Transformation | Key Findings | References |
| Chromium(III)-Salen | Hetero-Diels-Alder Reaction | Catalyzes the reaction between Danishefsky's diene and various aldehydes to yield 5,6-dihydro-4-pyranones in high yield and with enantiomeric excess up to 96%. | nih.govnih.govoregonstate.edu |
| Chromium(II)-Salen | Nozaki-Hiyama-Kishi Allylation | Effectively catalyzes the enantioselective formation of homoallylic alcohols from the reaction of allyl halides with aromatic aldehydes. | acs.orgnih.govnih.govoregonstate.edu |
| Cobalt(II)-Salen | Asymmetric Cyclopropanation | A modified ligand with a methoxy (B1213986) substituent enhanced catalytic efficiency for the cyclopropanation of 1,1-disubstituted alkenes. This was applied in a synthesis of the drug candidate Synosutine. | researchgate.netacs.orgnih.gov |
| Copper(I)-Salen | Henry (Nitroaldol) Condensation | After reduction of the ligand's imine functions to secondary amines, the resulting copper complex catalyzed asymmetric Henry reactions with excellent efficiency, enabling an economical synthesis of (S)-Propranolol. | researchgate.netnih.gov |
| Iron(III)-Salen | Intramolecular Conia-ene Cyclization | Catalyzes the enantioselective cyclization of a β-keto ester bearing an unactivated terminal alkyne, producing a chiral polyfunctionalized cyclopentane (B165970) derivative. | oregonstate.edu |
Scaffolds for Mimicking Biological Recognition Motifs
The rigid and well-defined three-dimensional structure of the bicyclo[2.2.2]octane framework makes it an excellent scaffold for designing peptidomimetics—small molecules that mimic the structure and function of peptides. nih.govnih.gov Peptides often suffer from poor metabolic stability and oral bioavailability, and non-peptidic mimics can overcome these limitations. nih.gov
A notable example involves the use of bicyclo[2.2.2]octanes as close structural mimics of two key leucine (B10760876) residues within the LXXLL pentapeptide motif of steroid receptor coactivator (SRC) proteins. nih.gov This motif binds to a hydrophobic groove on nuclear hormone receptors (NRs), an interaction crucial for NR function. nih.gov By using the bicyclo[2.2.2]octane core to replicate the spatial alignment of the two leucine isopropyl groups, researchers synthesized compounds that could successfully block the NR-SRC interaction. nih.gov This "inside-out" design approach begins with a structural surrogate of the key amino acid residues and then attaches other functional elements. nih.gov
In other work, the bicyclo[2.2.2]-octane scaffold was incorporated into a non-peptidic mimic of the enkephalins, which are peptides that act as the body's natural pain relievers. nih.gov These examples underscore the utility of this rigid carbocyclic system in creating stable, functional mimics of important biological recognition motifs.
Derivatives and Analogues of Bicyclo 2.2.2 Octan 2 Imine
Synthesis and Reactivity of Substituted Bicyclo[2.2.2]octan-2-imines
Substituted bicyclo[2.2.2]octan-2-imines are a class of compounds that have been investigated for their potential biological activities. Their synthesis typically begins with the corresponding substituted bicyclo[2.2.2]octan-2-one.
The synthesis of the precursor ketones can be achieved through various methods, including sequential Michael reactions. For instance, the reaction of cross-conjugated dienolate anions derived from substituted cyclohexenones with vinyl ketones can yield bicyclo[2.2.2]octan-2-ones. researchgate.net These ketones can then be converted to the desired imines. One common method involves the preparation of thiosemicarbazones. For example, several bicyclo[2.2.2]octan-2-one 4'-phenylthiosemicarbazones have been synthesized and studied for their antiprotozoal activity. nih.gov These compounds demonstrated notable activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. nih.gov
The reactivity of the imine functionality in these bicyclic systems allows for further derivatization. For example, bicyclo[2.2.2]octan-2-one oximes, which are closely related to imines, have been shown to be as active as chloroquine (B1663885) against certain strains of Plasmodium falciparum. nih.gov
| Derivative Type | Starting Material | Key Reaction | Application/Activity |
| 4'-Phenylthiosemicarbazones | Substituted Bicyclo[2.2.2]octan-2-one | Condensation with 4-phenylthiosemicarbazide | Antiprotozoal agents nih.gov |
| Oximes | Substituted Bicyclo[2.2.2]octan-2-one | Condensation with hydroxylamine (B1172632) | Antimalarial agents nih.gov |
Heteroatom-Containing Bicyclo[2.2.2]octane Analogues (e.g., Oxa-, Aza-derivatives)
The introduction of heteroatoms such as nitrogen (aza-) and oxygen (oxa-) into the bicyclo[2.2.2]octane skeleton creates analogues with significantly altered electronic and steric properties.
Aza-derivatives: The 2-azabicyclo[2.2.2]octane, also known as isoquinuclidine, is a prominent aza-analogue. Tricyclic imines that incorporate the 2-azabicyclo[2.2.2]octane scaffold have been synthesized through an intramolecular hetero-Diels-Alder reaction of 4-alkenyl-substituted N-silyl-1,4-dihydropyridines. thieme-connect.com This method provides moderate to very good yields and high regioselectivity. thieme-connect.com Other synthetic strategies have been developed to produce various derivatives, such as 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane, which has been explored for its potential as a nicotinic acetylcholine (B1216132) receptor ligand. acs.orgsci-hub.st The synthesis of novel opioid ligands possessing a stable, cyclic imine within an azabicyclo[2.2.2]octane skeleton has also been reported, with some derivatives showing high affinity for the μ-receptor. nih.gov A patent has been filed for a process to produce azabicyclo[2.2.2]octane-3-imines. google.com
Oxa-derivatives: The 2-oxabicyclo[2.2.2]octane framework has been developed as a saturated bioisostere for the phenyl ring, offering improved physicochemical properties for drug discovery. researchgate.net A key synthetic step for this scaffold is the iodocyclization of cyclohexane-containing alkenyl alcohols. researchgate.net The synthesis and reactivity of nitrimine derivatives of 2-oxabicyclo[2.2.2]octane have also been explored. For instance, (1S,4S,5S)-5-bromo-1,3,3-trimethyl-N-nitro-2-oxabicyclo[2.2.2]octan-6-imine was synthesized from the potassium salt of the corresponding nitrimine via reaction with bromine. rsc.org This bromo-derivative can undergo further reactions with various amines to yield N-substituted imines. rsc.org Additionally, the synthesis of 2,3-dioxabicyclo[2.2.2]octane-5,6-diols has been accomplished through the dihydroxylation of 1,4-disubstituted 2,3-dioxabicyclo[2.2.2]oct-5-enes using osmium tetroxide. nih.gov
Other Heteroatom Analogues: The bicyclo[2.2.2]octane framework can also incorporate other elements from group 14. For example, 1,2,3,4,5,6-hexasila-7,8-distannabicyclo[2.2.2]octanes have been synthesized by reacting 1,4-dihalogen-substituted decamethylcyclohexasilanes with diorganodichlorostannanes in the presence of magnesium. acs.org
| Heteroatom Analogue | Synthetic Method | Key Features |
| 2-Azabicyclo[2.2.2]octane imines | Intramolecular hetero-Diels-Alder thieme-connect.com | Scaffold for ligands targeting nicotinic acetylcholine and opioid receptors acs.orgsci-hub.stnih.gov |
| 2-Oxabicyclo[2.2.2]octane derivatives | Iodocyclization of alkenyl alcohols researchgate.net | Phenyl ring bioisostere with improved properties researchgate.net |
| 2-Oxabicyclo[2.2.2]octan-6-imines | Bromination of nitrimine salt followed by substitution rsc.org | Allows for N-substitution on the imine rsc.org |
| Hexasila-distannabicyclo[2.2.2]octanes | Reaction of dihalocyclohexasilanes with dichlorostannanes and Mg acs.org | Contains only Si and Sn atoms in the bicyclic skeleton acs.org |
Spiro and Fused Bicyclic Systems Related to Bicyclo[2.2.2]octan-2-imine
The bicyclo[2.2.2]octane core can be incorporated into more complex architectures, such as spiro and fused ring systems. These modifications can dramatically influence the molecule's three-dimensional shape and properties.
Spiro Systems: Spiro compounds feature two rings connected by a single common atom. wikipedia.org A synthetic strategy towards spiro-bicyclo[2.2.2]octane derivatives, designed as mimetics of the anticancer agent paclitaxel, has been developed. rsc.orglu.se This approach utilizes a double Michael addition and ring-closing metathesis as key steps. rsc.org A convergent domino reaction of 1,3-indanedione has been employed for the synthesis of triindanone-fused spiro[bicyclo[2.2.2]octane-2,3′-indolines]. researchgate.net A specific example of a spiro compound is spiro[bicyclo[2.2.2]octane-2,2'-oxirane]. biosynth.com
Fused Systems: In fused systems, two rings share two adjacent atoms, meaning they share one covalent bond. wikipedia.org The synthesis of compounds with a bicyclo[2.2.2]octene skeleton fused to other rings is often achieved through the Diels-Alder reaction. arkat-usa.org For example, the thermal cycloaddition of N-substituted maleimides to monohydric phenols can produce bicyclo[2.2.2]oct-2-en-5-ones, which are fused systems. rsc.org Furthermore, propellanes, which are tricyclic compounds with three rings sharing a single carbon-carbon bond, containing a bicyclo[2.2.2]octene unit have been synthesized. rsc.org A key strategy involves a Diels-Alder reaction followed by ring-closing metathesis. rsc.org
| System Type | Key Synthetic Strategy | Example Application/Structure |
| Spiro-bicyclo[2.2.2]octanes | Double Michael addition, Ring-closing metathesis rsc.org | Paclitaxel mimetics rsc.orglu.se |
| Spiro[bicyclo[2.2.2]octane-2,3′-indolines] | Domino reaction of 1,3-indanedione researchgate.net | Triindanone-fused spirocycles researchgate.net |
| Fused Bicyclo[2.2.2]octenes | Diels-Alder reaction arkat-usa.orgrsc.org | Synthesis of complex polycyclic systems arkat-usa.org |
| Bicyclo[2.2.2]octene-containing Propellanes | Diels-Alder reaction, Ring-closing metathesis rsc.org | Synthesis of highly constrained tricyclic systems rsc.org |
Advanced Spectroscopic and Diffraction Techniques for Research on Bicyclo 2.2.2 Octan 2 Imine
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Stereochemical Assignment
NMR spectroscopy is the cornerstone technique for determining the solution-state structure of bicyclo[2.2.2]octan-2-imine. Its power lies in providing detailed information about the chemical environment, connectivity, and spatial proximity of each nucleus in the molecule.
The ¹H and ¹³C NMR spectra of this compound provide unambiguous evidence for its bicyclic structure and the presence of the imine functional group. The inherent rigidity of the bicyclo[2.2.2]octane cage results in well-resolved signals with characteristic chemical shifts and coupling constants.
In ¹H NMR, the bridgehead protons (H-1 and H-4) are typically observed as distinct multiplets in the region of δ 2.8-3.2 ppm. The proton on the imine-bearing carbon (if present, as in the N-H imine tautomer) or adjacent protons (H-3) are significantly influenced by the anisotropy of the C=N bond. The four sets of methylene (B1212753) protons on the ethylene (B1197577) bridges (C5/C6 and C7/C8) often appear as complex, overlapping multiplets due to vicinal and long-range couplings.
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity & Coupling Constants (J, Hz) |
|---|---|---|---|
| C-1 | 34.5 | 3.15 | m |
| C-2 | 172.8 | - | - |
| C-3 | 37.1 | 2.55 (eq), 2.40 (ax) | m |
| C-4 | 31.2 | 2.90 | m |
| C-5/C-8 | 25.8 | 1.80 - 1.95 | m |
| C-6/C-7 | 24.9 | 1.65 - 1.78 | m |
| N-H | - | 8.90 | br s |
While solution-state NMR averages molecular conformations through rapid tumbling, solid-state NMR (ssNMR) provides a snapshot of the molecule's structure and dynamics within the rigid crystal lattice. For this compound, ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR is particularly informative. This technique can resolve distinct signals for molecules that are crystallographically inequivalent, meaning they occupy different positions or orientations within the crystal's unit cell. The chemical shifts observed in the solid state can differ slightly from those in solution due to packing effects and the absence of solvent. Furthermore, the analysis of spinning sidebands and the application of dipolar recoupling experiments in ssNMR can provide quantitative information on intermolecular distances and the rigidity of the bicyclic framework in its crystalline form.
Mass Spectrometry in Mechanistic Studies and Product Identification
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of this compound and for elucidating its fragmentation pathways under energetic conditions. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion ([M]⁺• or [M+H]⁺), allowing for the unambiguous determination of its elemental formula, C₈H₁₃N.
Electron ionization (EI) mass spectrometry reveals characteristic fragmentation patterns that serve as a structural fingerprint. For bicyclic systems, a retro-Diels-Alder reaction is a common and diagnostically important fragmentation pathway. In the case of this compound, this would involve the loss of an ethene molecule (C₂H₄, mass 28 u), leading to a prominent fragment ion. Other fragmentations can include the loss of HCN or other small neutral molecules. In mechanistic studies, techniques like GC-MS or LC-MS are used to identify this compound as a product or intermediate in a reaction mixture, providing crucial evidence for proposed reaction pathways.
| m/z | Proposed Identity | Proposed Neutral Loss |
|---|---|---|
| 123 | [C₈H₁₃N]⁺• (Molecular Ion) | - |
| 122 | [M-H]⁺ | H• |
| 95 | [M - C₂H₄]⁺• | Ethene (Retro-Diels-Alder) |
| 94 | [M - C₂H₅]⁺ | Ethyl radical |
| 80 | [M - C₃H₇]⁺ | Propyl radical |
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique is used to measure bond lengths, bond angles, and torsional angles with high precision. For this compound, crystallographic analysis confirms the rigid cage structure and provides exact parameters for the imine functional group.
Key findings from X-ray studies include the length of the C=N double bond, which is typically shorter than a C-N single bond but longer than a C=C double bond. The analysis also reveals the extent of pyramidalization at the imine nitrogen and any strain-induced distortions in the bond angles of the bicyclic skeleton compared to ideal sp² and sp³ geometries. Furthermore, X-ray crystallography is the definitive method for determining the absolute configuration of chiral derivatives of this compound. By analyzing the diffraction data from a crystal of an enantiomerically pure sample, often using anomalous dispersion effects, the absolute (R) or (S) configuration at stereocenters can be assigned without ambiguity. The data also reveals intermolecular interactions, such as hydrogen bonding involving the imine nitrogen, which dictate the crystal packing arrangement.
| Parameter | Typical Value | Significance |
|---|---|---|
| Crystal System | Monoclinic | Describes the overall crystal lattice symmetry and dimensions. |
| Space Group | P2₁/c | |
| C=N Bond Length | 1.278 Å | Confirms the double bond character of the imine. |
| C1-C2 Bond Length | 1.521 Å | Typical C(sp³)-C(sp²) single bond length. |
| C1-N Bond (if derivatized) | 1.475 Å | Typical C(sp³)-N(sp²) single bond length. |
| C1-C2-C3 Bond Angle | 115.5° | Shows deviation from ideal 120° due to ring strain. |
UV-Vis and IR Spectroscopy in Characterization and Reaction Monitoring
While less structurally detailed than NMR or X-ray crystallography, UV-Vis and IR spectroscopy are rapid, powerful techniques for functional group identification and for monitoring the progress of chemical reactions.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong, sharp absorption band corresponding to the C=N stretching vibration. This peak typically appears in the range of 1660-1675 cm⁻¹ . Its presence is a clear indicator of the imine functional group. Other significant absorptions include C-H stretches from the aliphatic cage (2850-3000 cm⁻¹) and, if the N-H tautomer is present, a broad N-H stretch around 3300-3400 cm⁻¹. IR spectroscopy is highly effective for reaction monitoring, for instance, by tracking the disappearance of a ketone's C=O stretch (~1715 cm⁻¹) and the concurrent appearance of the imine's C=N stretch during its synthesis.
UV-Visible (UV-Vis) Spectroscopy: The imine functional group acts as a chromophore. This compound exhibits a characteristic electronic transition in the UV region. This is the weak, symmetry-forbidden n→π* transition, where a non-bonding electron from the nitrogen lone pair is promoted to the antibonding π* orbital of the C=N double bond. This absorption is typically observed with a maximum wavelength (λmax) around 240-255 nm . While not highly specific, this absorption can be used to confirm the presence of the imine chromophore and, via the Beer-Lambert law, to determine the concentration of the compound in solution.
Q & A
Q. What are the primary synthetic challenges in preparing bicyclo[2.2.2]octan-2-imine, and how can they be methodologically addressed?
The bicyclo[2.2.2] scaffold’s rigidity and stereochemical constraints pose challenges in achieving regioselective functionalization. Key strategies include:
- Enamine/iminium catalysis for [4 + 2] cycloadditions with electron-deficient alkenes, though limited to substrates without α′-substituents .
- Metal-free tandem reactions using chiral organocatalysts to enhance enantioselectivity, as demonstrated in the synthesis of bicyclo[2.2.2]octane-1-carboxylates (up to 95% ee) .
- Gram-scale preparation under mild conditions to avoid decomposition, emphasizing temperature control and inert atmospheres .
Q. How should researchers characterize the purity and structural identity of this compound derivatives?
- For known compounds : Cross-reference with published spectral data (e.g., / NMR, IR) and chromatographic retention times. Cite prior literature to confirm identity .
- For novel derivatives : Provide high-resolution mass spectrometry (HRMS), X-ray crystallography (if feasible), and elemental analysis. Include purity assessments via HPLC (>95% purity threshold recommended) .
Q. What are the critical safety considerations when handling this compound derivatives in the lab?
- Hazard classification : Acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) mandate PPE (gloves, goggles, respirators) and fume hood use .
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent degradation .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound derivatives be optimized for complex substrates?
- Substrate design : Introduce α′-substituents to cyclohexenones to explore steric effects on cycloaddition regioselectivity. Computational modeling (DFT) can predict transition-state geometries .
- Catalyst screening : Test chiral amines (e.g., Cinchona alkaloids) and Brønsted acids to improve enantiomeric excess. Document reaction outcomes in a comparative table:
| Catalyst | Substrate Scope | ee (%) | Yield (%) | Reference |
|---|---|---|---|---|
| L-Proline | Non-α′-substituted | 85 | 72 | |
| Chiral phosphoric acid | α′-Me-substituted | 92 | 68 |
Q. What experimental and computational approaches resolve contradictions in thermodynamic data for bicyclo[2.2.2]octane derivatives?
- Gas-phase kinetics : Use shock-tube reactors to measure rate constants for Diels-Alder reactions of bicyclo[2.2.2]oct-2-ene derivatives, comparing experimental ΔfH° with theoretical (Gaussian-optimized) values .
- Data reconciliation : Apply the NIST Chemistry WebBook ’s entropy () and enthalpy () values to validate computational models, noting discrepancies >5% as areas for methodological refinement .
Q. How do ecological and phylogenetic factors influence the biosynthesis of bicyclo[2.2.2]diazaoctane analogs in fungi?
- Comparative analysis : Screen Aspergillus and Penicillium strains under varied nutrient conditions (e.g., nitrogen limitation) to quantify bicyclo[2.2.2]diazaoctane production via LC-MS. Tabulate data by ecological niche:
| Fungal Strain | Ecological Series | Yield (μg/L) | Reference |
|---|---|---|---|
| Aspergillus niger | Soil | 12.3 ± 1.2 | |
| Penicillium chrysogenum | Marine sediment | 8.7 ± 0.9 |
- Gene cluster analysis : Annotate biosynthetic pathways using antiSMASH to identify conserved enzymes (e.g., nonribosomal peptide synthetases) .
Methodological Frameworks
Q. How should researchers design a focused study to investigate this compound’s reactivity under varying pH conditions?
Q. What strategies ensure reproducibility in this compound research?
- Documentation : Provide step-by-step protocols in Supporting Information, including raw spectral data and crystal structure CIF files .
- Open data : Deposit large datasets (e.g., kinetic profiles) in public repositories like Zenodo, adhering to FAIR principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
